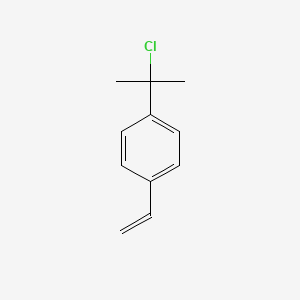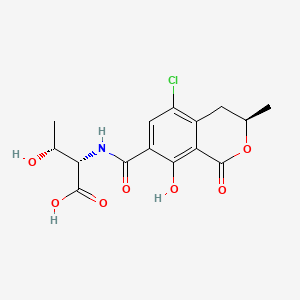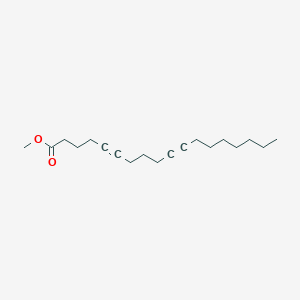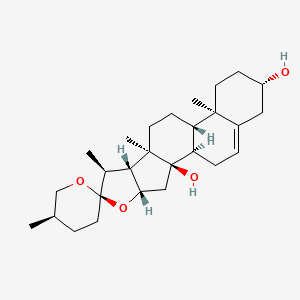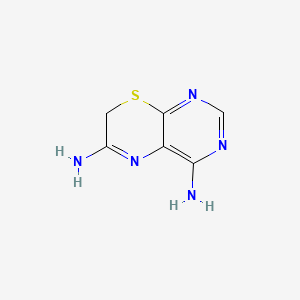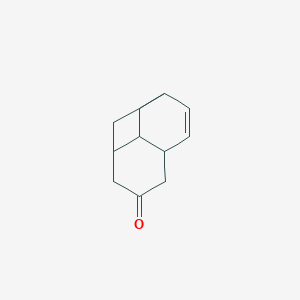![molecular formula C13H11N3O5S B14625775 2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid CAS No. 57296-17-0](/img/structure/B14625775.png)
2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is particularly notable for its applications in various fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-amino-5-sulfophenylamine in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with benzoic acid under alkaline conditions to form the desired azo compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and identify compounds.
Biology: Employed in staining techniques to visualize biological tissues and cells.
Medicine: Investigated for its potential use in photodynamic therapy due to its photoactive properties.
Industry: Utilized in the production of colored materials, including textiles and plastics.
Wirkmechanismus
The mechanism of action of 2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid primarily involves its ability to absorb light and undergo photochemical reactions. The compound’s azo group can be excited by light, leading to the generation of reactive oxygen species that can damage cellular components. This property is particularly useful in photodynamic therapy, where the compound targets and destroys cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(E)-(2-Hydroxyphenyl)diazenyl]benzoic acid
- 2-[(E)-(2-Amino-4-sulfophenyl)diazenyl]benzoic acid
- 2-[(E)-(2-Hydroxy-5-sulfophenyl)diazenyl]benzoic acid
Uniqueness
2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both amino and sulfo groups enhances its solubility in water and its ability to participate in various chemical reactions. Additionally, its photoactive nature makes it particularly valuable in applications such as photodynamic therapy .
Eigenschaften
CAS-Nummer |
57296-17-0 |
|---|---|
Molekularformel |
C13H11N3O5S |
Molekulargewicht |
321.31 g/mol |
IUPAC-Name |
2-[(2-amino-5-sulfophenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C13H11N3O5S/c14-10-6-5-8(22(19,20)21)7-12(10)16-15-11-4-2-1-3-9(11)13(17)18/h1-7H,14H2,(H,17,18)(H,19,20,21) |
InChI-Schlüssel |
BUIGRWWICNHDPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)N=NC2=C(C=CC(=C2)S(=O)(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 5-nitro-2-[(2-pyridinylcarbonyl)amino]-](/img/structure/B14625696.png)

![1,4,4-Trimethyl-6-oxa-2,3-diazabicyclo[3.1.0]hex-2-ene](/img/structure/B14625712.png)
![[Bis(4-methylphenyl)methylidene]hydrazine](/img/structure/B14625714.png)
![1,1,1-Trifluoro-N-[2-(4-fluorophenoxy)phenyl]methanesulfonamide](/img/structure/B14625719.png)
![3-[2-Methyl-5-(propan-2-yl)cyclopentyl]-1-phenylpropan-1-one](/img/structure/B14625720.png)
![Methyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate](/img/structure/B14625729.png)
